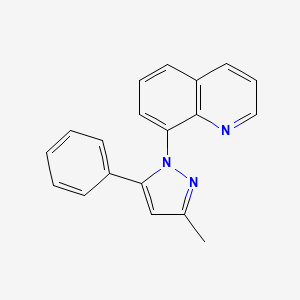
2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves oxidative cyclization and Buchwald–Hartwig amination reactions. For example, a study describes the synthesis of organic salts through oxidative cyclization, highlighting metal-free, mild reaction conditions, easy work-up, and excellent yield with high purity as main features of this work (Faizi et al., 2018). Another study reports the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination, highlighting the efficient production of these compounds (Bonacorso et al., 2018).
Molecular Structure Analysis
The structural characterization of synthesized compounds often involves extensive computational and experimental studies. One research highlights the structural properties of a quinoxaline derivative, characterized by 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, complemented by DFT calculations (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives exhibit various chemical reactions, including interactions with DNA through π-stacking and/or hydrogen-bonding interactions, as shown in studies where morpholinyl- and pyrrolydinyl-substituted quinolines had strong interactions with ct-DNA (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties such as crystalline structure and solvates formation are critical for understanding the compound's interactions and stability. For instance, differences in hydrogen bond interactions can lead to polymorphism in solvates with pyridine, as detailed in studies on dicarboxylic acids with pyridine and quinoline (Singh & Baruah, 2009).
properties
IUPAC Name |
(2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-12-6-7-13-22)17-14-19(15-8-2-1-3-9-15)21-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUHWDMATWURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353901 |
Source


|
| Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
CAS RN |
88067-74-7 |
Source


|
| Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]carbonyl}phenyl)acetamide](/img/structure/B5628523.png)
![(3aR*,9bR*)-2-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5628531.png)
![1-[(2-chloro-3-pyridinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5628534.png)
![N-cyclopropyl-2-(2,4-difluorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5628536.png)
![(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628541.png)
![2-methyl-6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B5628551.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5628561.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)